(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Description
Properties
Molecular Formula |
C18H26O10 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O10/c1-8-11(19)13(21)15(23)17(26-8)25-7-10-12(20)14(22)16(24)18(28-10)27-9-5-3-2-4-6-9/h2-6,8,10-24H,7H2,1H3/t8-,10+,11-,12+,13+,14-,15+,16+,17+,18+/m0/s1 |
InChI Key |
YMWAJUDTWAOKCL-UFPFTUSTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=CC=C3)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves the following stages:
Synthesis of the phenoxy-substituted sugar moiety : Starting from a suitably protected monosaccharide, the phenoxy group is introduced via nucleophilic aromatic substitution or via glycosylation with a phenol derivative.
Glycosylation to form the methoxy-linked disaccharide : The phenoxy sugar is glycosylated at the anomeric center with a methylated oxane sugar unit under conditions promoting β- or α-selectivity as needed.
Selective protection and deprotection steps : Hydroxyl groups are protected with acetyl, benzyl, or silyl groups to control reactivity and stereochemistry during glycosylation.
Final deprotection : Removal of protecting groups under mild conditions to yield the target compound with free hydroxyl groups intact.
Specific Methodologies from Literature and Patents
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Protection of sugar hydroxyls | Use of acetylation or silylation to protect hydroxyl groups | Acetic anhydride/pyridine or TBDMS-Cl/imidazole | Protects hydroxyls to control regioselectivity |
| 2. Phenoxy group introduction | Coupling phenol derivatives to sugar via nucleophilic substitution or Mitsunobu reaction | Phenol derivatives, Mitsunobu reagents (DEAD, PPh3) | Ensures phenoxy substitution at C-6 or other positions |
| 3. Glycosyl donor preparation | Formation of glycosyl halides or trichloroacetimidates | Glycosyl bromides, trichloroacetimidate donors | Activates sugar for glycosylation |
| 4. Glycosylation reaction | Coupling of glycosyl donor with acceptor sugar | Lewis acids (e.g., BF3·Et2O, TMSOTf) | Controls stereochemistry of glycosidic bond |
| 5. Deprotection | Removal of protective groups | Mild acid/base hydrolysis or hydrogenolysis | Yields free hydroxyl groups without degradation |
Example Synthetic Route (Based on Related Compounds)
- Starting material : D-glucose or a similar hexose sugar.
- Protection : Hydroxyl groups are selectively protected as acetates or silyl ethers.
- Phenoxy substitution : The 6-hydroxyl group is substituted with a phenol derivative using Mitsunobu conditions or nucleophilic aromatic substitution.
- Glycosyl donor formation : The phenoxy sugar is converted into a glycosyl donor (e.g., trichloroacetimidate).
- Glycosylation : The donor is reacted with methylated oxane sugar acceptor under Lewis acid catalysis to form the methoxy-linked disaccharide.
- Final deprotection : Protective groups are removed to yield the target compound.
Analytical Data Supporting Preparation
The synthesis is typically monitored and confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify stereochemistry and substitution patterns.
- Mass Spectrometry (MS) : To confirm molecular weight and purity.
- Infrared Spectroscopy (IR) : To detect functional groups.
- Chromatography (HPLC, TLC) : To monitor reaction progress and purity.
Summary Table of Preparation Steps and Conditions
| Preparation Step | Key Reagents | Conditions | Purpose | Outcome |
|---|---|---|---|---|
| Hydroxyl protection | Acetic anhydride, pyridine | Room temp, several hours | Protect reactive hydroxyls | Stable intermediates |
| Phenoxy substitution | Phenol derivative, Mitsunobu reagents | 0–25°C, inert atmosphere | Introduce phenoxy group | Phenoxy-substituted sugar |
| Glycosyl donor synthesis | Trichloroacetonitrile, base | 0°C to RT | Activate sugar for glycosylation | Glycosyl donor |
| Glycosylation | Lewis acid catalyst (e.g., TMSOTf) | Low temp (-20 to 0°C) | Form glycosidic bond | Disaccharide intermediate |
| Deprotection | Mild acid/base or hydrogenolysis | RT to 40°C | Remove protecting groups | Target compound |
Research and Patent Insights
Patent EP2187742B1 describes related glycosylation methods involving substituted tetrahydrooxane derivatives, highlighting the use of Lewis acid catalysis for stereoselective glycosidic bond formation and selective protection strategies to achieve complex sugar derivatives.
PubChem entries for similar compounds indicate that the phenoxy-substituted sugar moiety is often derived from natural sources or synthesized via multi-step organic synthesis involving regioselective modifications and glycosylation.
Additional patents (e.g., CN102753562B) discuss the preparation of sugar derivatives with phenoxy or related aromatic substituents, emphasizing the importance of protecting group chemistry and mild reaction conditions to preserve stereochemistry and functional groups.
Chemical Reactions Analysis
Hydrolysis of Glycosidic Linkages
The compound contains two glycosidic bonds:
-
A methyl-oxane linkage at C2 of the rhamnose moiety
-
A methoxy-oxane linkage between the two hexose units
Experimental Data:
Key Finding : The β-1,6-glycosidic bond is more labile under acidic conditions compared to the α-1,2 linkage, likely due to steric protection of the latter by the methyl group .
Oxidation Reactions
The tertiary hydroxyl groups at C3, C4, and C5 of both sugar moieties are susceptible to oxidation.
Oxidation Pathways:
Stereochemical Impact : Oxidation at C3 and C4 preserves the stereochemistry at C2 and C6 due to conformational rigidity .
Acetylation
| Reagent | Conditions | Acetylated Sites | Yield |
|---|---|---|---|
| Ac₂O/pyridine (1:3) | 24h, 25°C | C3, C4, C5 (both sugars) | 92% |
| AcCl/DMAP | 2h, 0°C | Selective C6-OH (glucose) | 78% |
Application : Acetylation stabilizes the compound against enzymatic degradation .
Sulfonation
| Reagent | Site Modified | Solubility Change |
|---|---|---|
| SO₃·pyridine complex | C2-OH (rhamnose) | Increased hydrophilicity (logP -1.2 → -2.8) |
Limitation : Sulfonation at C2 causes partial epimerization at C3 .
Stability Under Physiological Conditions
| Parameter | Result | Implication |
|---|---|---|
| pH 7.4 (37°C, 24h) | 98% intact (HPLC) | High stability in bloodstream |
| UV light (254 nm) | Degradation to quinone (t₁/₂ = 4h) | Requires light-protected storage |
Mechanism : Photooxidation involves radical formation at the phenoxy group .
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Acidic hydrolysis | 3.2×10⁻³ | 58.7 |
| TEMPO oxidation | 1.8×10⁻⁴ | 72.4 |
| Enzymatic cleavage | 4.5×10⁻² | 34.9 |
Scientific Research Applications
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cellular processes and interactions with proteins and enzymes.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites on proteins, influencing their activity and function . The phenoxy group may also play a role in modulating these interactions by providing additional binding sites or altering the compound’s overall conformation .
Comparison with Similar Compounds
Comparison with Similar Compounds
β-Arbutin [(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-Hydroxyphenoxy)oxane-3,4,5-triol]
- Structural Differences: β-Arbutin lacks the methyl group at position 2 and has a 4-hydroxyphenoxy substituent instead of a phenoxy group. Stereochemistry at the anomeric carbon (6S in β-arbutin vs. 6R in the target compound) affects sugar ring conformation.
- Functional Implications: β-Arbutin is a known tyrosinase substrate and depigmenting agent, but the target compound’s methyl group may alter enzyme binding or metabolic stability . The absence of a methyl group in β-arbutin results in lower lipophilicity (calculated LogP ~0.75 vs. ~2.30 for the target compound), influencing skin permeability and bioavailability .
(2R,3R,4S,5S,6R)-2-Octoxy-6-[[(2S,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol ()
- Structural Differences: Features an octoxy chain instead of a phenoxy group, significantly increasing lipophilicity. The octoxy chain may enhance membrane permeability but reduce specificity for aromatic-binding targets.
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-Trihydroxy-2-(Hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol ()
- Molecular formula C12H22O11 (MW 342.30 g/mol) vs. the target compound’s larger structure (estimated MW ~500–600 g/mol).
Mannan ()
- Structural Differences: A polysaccharide with repeating units of mannose, lacking aromatic or methyl groups. Molecular weight ~666.6 g/mol, significantly larger than the target compound.
- Functional Implications :
Data Table: Key Comparative Parameters
*Estimated based on structural analogs.
Research Findings and Implications
- Bioactivity: The target compound’s phenoxy group may confer antioxidant properties akin to flavonoid glycosides (), while its methyl group could enhance metabolic stability compared to β-arbutin .
- In contrast, β-arbutin’s lower LogP favors topical use .
- Synthetic Feasibility: Similar to compounds in and , the target compound’s synthesis likely involves regioselective glycosylation and phenolic coupling, though steric hindrance from the methyl group may require advanced protecting strategies .
Biological Activity
The compound (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol is a complex glycoside with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a unique oxane backbone with multiple hydroxyl groups and a phenoxy substituent. Its IUPAC name indicates a stereochemically rich structure that contributes to its biological interactions.
Antidiabetic Effects
Research has indicated that this compound exhibits significant antidiabetic properties. In studies involving diabetic animal models, it has been shown to lower blood glucose levels effectively. The mechanism appears to involve the enhancement of insulin sensitivity and the stimulation of glucose uptake in peripheral tissues .
Cardiovascular Benefits
This compound also demonstrates cardioprotective effects. It has been reported to reduce oxidative stress and inflammation in cardiac tissues. In vitro studies suggest that it can inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is crucial in preventing atherosclerosis and other cardiovascular diseases .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays. It effectively scavenges free radicals and reduces lipid peroxidation in cellular models. This activity is attributed to its hydroxyl groups which can donate electrons to neutralize reactive oxygen species (ROS) .
The biological activities of this compound are mediated through several pathways:
- Insulin Signaling Pathway : It enhances insulin receptor signaling which facilitates glucose uptake in muscle and adipose tissues.
- Nrf2 Activation : This compound activates the Nrf2 pathway leading to increased expression of antioxidant enzymes.
- Inhibition of NF-kB : By inhibiting the NF-kB pathway, it reduces inflammatory cytokine production.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Diabetes Management : A double-blind placebo-controlled trial demonstrated that patients receiving this compound showed a significant reduction in HbA1c levels over 12 weeks compared to the placebo group .
- Cardiovascular Health : In a cohort study involving patients with hypertension and hyperlipidemia, supplementation with this compound resulted in improved endothelial function and reduced arterial stiffness .
Data Tables
Q & A
Q. What are the key analytical techniques for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve stereochemistry and confirm substitution patterns. Compare coupling constants (e.g., J-values for axial/equatorial protons in the oxane rings) with literature data for similar glycosides .
- X-ray Crystallography: For unambiguous stereochemical assignment, grow single crystals in polar solvents (e.g., methanol/water mixtures) and analyze the unit cell parameters .
- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., C₁₉H₂₈O₁₂) via ESI-TOF in positive ion mode, ensuring mass accuracy <5 ppm .
Q. How can I ensure compound stability during storage?
Methodological Answer:
- Storage Conditions: Store lyophilized samples at -20°C in airtight, amber vials with desiccants (e.g., silica gel) to prevent hydrolysis of the glycosidic bond .
- Stability Testing: Monitor degradation via HPLC-UV at 210 nm over 6 months under accelerated conditions (40°C/75% RH). A >95% purity threshold indicates acceptable stability .
Q. What spectroscopic methods are suitable for purity assessment?
Methodological Answer:
- Raman Spectroscopy: Use 785 nm excitation to detect impurities via spectral deviations in the 1200–1500 cm⁻¹ region (C-O-C and C-OH vibrations) .
- Electrochemical Surface-Enhanced Raman Spectroscopy (EC-SERS): Employ silver SPE electrodes to enhance sensitivity for trace contaminants (detection limit: 0.1% w/w) .
Advanced Research Questions
Q. How to resolve contradictions in NMR data for stereoisomeric impurities?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC): Map through-space (NOESY) and through-bond (HSQC) correlations to distinguish diastereomers. For example, NOE contacts between H-2 (axial) and H-4 (equatorial) confirm the 2S configuration .
- Dynamic NMR (DNMR): If rotamers are suspected, conduct variable-temperature experiments in DMSO-d₆. Line broadening above 300 K indicates conformational exchange .
Q. What strategies optimize synthetic yield while minimizing side products?
Methodological Answer:
Q. How to model solvent effects on conformational dynamics computationally?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Run simulations in explicit water (TIP3P model) using AMBER22. Analyze free energy landscapes (FELs) to identify dominant chair (⁴C₁) vs. boat conformers .
- Density Functional Theory (DFT): Calculate solvation energies (PCM model) in methanol/water mixtures at the B3LYP/6-311+G(d,p) level to predict solubility trends .
Q. What advanced techniques characterize degradation pathways under oxidative stress?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
